molecular formula C16H16N2O3 B2635638 N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide CAS No. 303760-58-9

N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide

Cat. No.: B2635638
CAS No.: 303760-58-9
M. Wt: 284.315
InChI Key: KFSNPQNYROCQTD-LICLKQGHSA-N
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Description

N-(4-{[(1E)-(2-Hydroxy-3-Methoxyphenyl)Methylene]Amino}Phenyl)Acetamide is a Schiff base derivative characterized by an acetamide core linked to a phenyl group substituted with a 2-hydroxy-3-methoxyphenyl moiety via an imine bond.

Properties

IUPAC Name

N-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)18-14-8-6-13(7-9-14)17-10-12-4-3-5-15(21-2)16(12)20/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNPQNYROCQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 4-aminophenylacetamide and 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide exhibits significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been attributed to its structural similarity to known anticancer agents. In vitro studies demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines compared to standard chemotherapeutics. The mechanism was linked to the modulation of apoptotic pathways, particularly through the activation of caspases .

2. Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

Data Table: Anti-inflammatory Activity Assessment

CompoundCytokine Inhibition (%)IC50 (µM)
This compound65% (TNF-alpha)15
Aspirin70% (TNF-alpha)10

This data suggests that while the compound is effective, it may not surpass traditional anti-inflammatory drugs .

Pharmacological Applications

3. Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. Animal studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's.

Case Study : A study conducted on transgenic mice models for Alzheimer's disease revealed that administration of the compound led to a significant decrease in amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from readily available precursors like 2-hydroxy-3-methoxybenzaldehyde. The synthetic route is optimized for yield and purity, with methods including refluxing in organic solvents and purification via recrystallization.

Synthesis Overview Table

StepReagents UsedConditionsYield (%)
12-Hydroxy-3-methoxybenzaldehyde + AmineReflux in ethanol85%
2Acetic anhydride + Product from Step 1Stirring at room temperature90%

Mechanism of Action

The mechanism of action of N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, the acetamide group may contribute to its stability and solubility in biological systems .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s unique substituents differentiate it from simpler acetamide derivatives. Below is a comparative table of key analogs:

Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 2-hydroxy-3-methoxyphenyl C₁₆H₁₆N₂O₃* 292.31* High polarity, potential antioxidant -
N-(4-(Benzylidene-Amino)-Phenyl)-Acetamide Benzylidene amino C₁₅H₁₄N₂O 238.29 Lower polarity; synthetic precursor
N-(4-Methoxyphenyl)Acetamide 4-methoxyphenyl C₉H₁₁NO₂ 165.19 Precursor to analgesics (e.g., paracetamol)
N-(3-Amino-4-Methoxyphenyl)Acetamide 3-amino-4-methoxyphenyl C₉H₁₂N₂O₂ 180.21 Enhanced solubility; lab research
N-[4-[(4-Hydroxyphenyl)Amino]Phenyl]Acetamide 4-hydroxyphenylamino C₁₄H₁₄N₂O₂ 242.27 Paracetamol synthesis impurity; lithography
N-(4-{[Benzyl(Prop-2-yn-1-yl)Carbamimidoyl]Sulfamoyl}Phenyl)Acetamide Sulfamoyl, propargyl, benzyl C₂₀H₂₀N₄O₃S 396.46 High molecular complexity; research use

*Estimated based on structural similarity.

Key Observations :

  • Polarity : The target compound’s hydroxy and methoxy groups increase polarity compared to benzylidene analogs (e.g., ), enhancing solubility in polar solvents.
  • Molecular Weight : Higher than simpler analogs (e.g., ) due to additional substituents, which may affect pharmacokinetics.

Physicochemical Properties

  • Solubility: Higher than benzylidene analogs () due to polar groups but lower than amino-substituted derivatives ().
  • pKa : Predicted ~5–6 (similar to ), making it partially ionized at physiological pH, which affects absorption.
  • Stability : The hydroxy group may increase oxidative susceptibility compared to methoxy-only analogs ().

Biological Activity

N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide, with the molecular formula C16H16N2O3 and CAS Number 303760-58-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 4-aminoacetophenone and 2-hydroxy-3-methoxybenzaldehyde. The resulting compound is characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), confirming the formation of the imine bond characteristic of Schiff bases.

Key Structural Features:

  • Molecular Weight: 284.32 g/mol
  • Functional Groups: Contains an amide bond and a methoxy group which are crucial for its biological activity.
  • Crystallography: The compound has been analyzed for its crystal structure, revealing specific dihedral angles between phenyl rings that may influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing methoxy and hydroxyl groups can enhance cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) .

Case Study:
In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 20 µM against HeLa cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanisms of action.

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. It has shown promising activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

  • Staphylococcus aureus: MIC = 8 µM
  • Escherichia coli: MIC = 12 µM
  • Bacillus subtilis: MIC = 10 µM

These results indicate that the compound could serve as a lead for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans.

Antifungal Efficacy:

  • Candida albicans: MIC = 15 µM
  • Fusarium oxysporum: MIC = 20 µM

These findings suggest that the compound's efficacy against fungal pathogens could be attributed to its ability to disrupt cell membrane integrity or inhibit key metabolic pathways in fungi .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenols or amino-substituted precursors. For example, analogous compounds are synthesized via condensation reactions between 2-hydroxy-3-methoxyphenyl derivatives and amino-phenylacetamides under controlled pH (5.5–6.5) and temperature. Critical parameters include reagent stoichiometry (e.g., acetyl chloride derivatives), solvent selection (e.g., methanol for recrystallization), and purification steps (e.g., filtration and double recrystallization) to achieve yields of 2–5% in complex routes .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Characterization employs:

  • NMR/UV-Vis Spectroscopy : To confirm the Schiff base structure (C=N linkage) and aromatic substituents, with absorption peaks typically observed at λmax ~255 nm .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., space group P1̄ with unit cell parameters a = 8.23 Å, b = 9.45 Å) .
  • HPLC : Assess purity using acetonitrile/water mobile phases, ensuring no extraneous peaks beyond the solvent and parent compound .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Solubility in aqueous solutions is pH-dependent due to the phenolic –OH and methoxy groups. For instance, >61.3 µg/mL solubility in methanol is reported. Stability studies recommend storage at –20°C to prevent hydrolysis of the acetamide group, with degradation monitored via HPLC .

Advanced Research Questions

Q. How do pH and temperature modulate the compound’s thermodynamic properties in azo-dye formation or coordination chemistry?

  • Methodological Answer : The phenolic –OH group participates in pH-sensitive tautomerism, influencing chelation with metal ions (e.g., Cu²⁺ or Fe³⁺). Thermodynamic studies using isothermal titration calorimetry (ITC) can quantify binding constants (Kd) and enthalpy changes (ΔH) under buffered conditions (pH 4–9) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain specificity or cell line selectivity). Meta-analyses should standardize protocols:

  • Dose-Response Curves : Compare IC₅₀ values across studies (e.g., sulfonamide derivatives show MICs of 8–32 µg/mL against S. aureus).
  • Molecular Profiling : Use transcriptomics to identify off-target effects in eukaryotic cells .

Q. How can molecular docking inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict interactions between the compound’s acetamide moiety and enzyme active sites (e.g., cyclooxygenase-2). Key steps include:

  • Ligand Preparation : Optimize 3D conformers using DFT (B3LYP/6-31G* basis set).
  • Binding Affinity Scoring : Prioritize derivatives with lower ∆G values (e.g., –9.2 kcal/mol for sulfonamide analogs) .

Q. What analytical challenges arise in detecting trace impurities or degradation products?

  • Methodological Answer : Impurities like N-(4-hydroxyphenyl)acetamide (a synthetic byproduct) require LC-MS/MS with MRM transitions (e.g., m/z 150 → 108 for acetaminophen analogs). Method validation should include spike-recovery tests (85–115% accuracy) .

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